6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5BrN2O. It is a brominated derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position of the pyrrolopyridine ring.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent inhibitory activities against fgfr1, 2, and 3 .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to influence kinase inhibition , suggesting potential downstream effects on cell signaling pathways.
Result of Action
Based on the activities of related compounds, it may have potential effects on cell proliferation and apoptosis .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, through its aldehyde group. This interaction can lead to the modification of enzyme activity, either by inhibiting or activating the enzyme. For example, this compound has been shown to inhibit certain kinases by forming a covalent bond with the active site cysteine residue, thereby preventing substrate binding and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression by modifying transcription factors or histone proteins, leading to changes in the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding to specific biomolecules. For example, it can inhibit enzymes by forming a covalent bond with the active site residue, thereby blocking substrate access and catalytic activity . Additionally, this compound can modulate gene expression by binding to transcription factors or histone proteins, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes or pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrrolopyridine derivatives can be obtained.
Oxidation Products: The major product is 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction Products: The major product is 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound is explored for its potential in the development of organic electronic materials and as a precursor for functionalized polymers.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A structural isomer with similar reactivity but different positional arrangement of the bromine atom.
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A methyl ester derivative with different functional groups, affecting its chemical properties and applications.
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and binding characteristics. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHQOTOTCUBNFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593400 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383875-60-3 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383875-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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